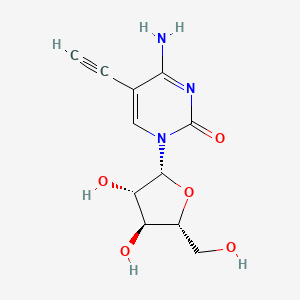
1-Arabinofuranosyl-5-ethynylcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Arabinofuranosyl-5-ethynylcytosine, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
1-Arabinofuranosyl-5-ethynylcytosine exhibits significant anticancer activity, particularly against non-small cell lung cancer and central nervous system cancers.
Case Studies
- Study on Anticancer Activity : A study indicated that this compound selectively influenced non-small cell lung cancer cell lines (HOP-92) with a log GI50 of -6.01, demonstrating potent cytotoxic effects . The compound was also effective against U251 glioblastoma cells with a similar log GI50 value of -6.00.
- Mechanism of Action : The compound's mechanism involves the inhibition of DNA synthesis and disruption of the cell cycle in cancer cells, leading to apoptosis. This is particularly relevant in the context of cancers that exhibit resistance to conventional therapies.
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against viruses that affect the respiratory system.
Research Findings
- Antiviral Efficacy : In vitro studies have demonstrated that this compound can inhibit viral replication in certain RNA viruses. The compound's structure allows it to mimic natural nucleotides, thereby interfering with viral RNA synthesis .
Biochemical Properties
The biochemical properties of this compound have been characterized through various assays.
The synthesis of this compound has been optimized to enhance yield and purity. The synthetic pathway involves key steps that ensure the incorporation of the ethynyl group at the 5-position of the cytosine base.
Synthesis Overview
- Starting with β-D-arabinofuranosyl derivatives.
- Introduction of the ethynyl group via Sonogashira coupling.
- Purification through column chromatography to isolate the final product.
Clinical Implications and Future Directions
While preclinical studies have shown promising results, further clinical trials are necessary to establish the efficacy and safety profiles of this compound in humans. The potential for combination therapies with existing chemotherapeutics or antiviral agents could enhance treatment outcomes for patients with resistant cancers or viral infections.
Propriétés
Numéro CAS |
74954-66-8 |
|---|---|
Formule moléculaire |
C11H13N3O5 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h1,3,6-8,10,15-17H,4H2,(H2,12,13,18)/t6-,7-,8+,10-/m1/s1 |
Clé InChI |
NCZFDEBKMUJQQO-BDNRQGISSA-N |
SMILES |
C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
SMILES isomérique |
C#CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Synonymes |
1-arabinofuranosyl-5-ethynylcytosine 5-EAC 5-ethynyl-1-beta-D-arabinofuranosylcytosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















